molecular formula C11H18N2O2 B1391190 Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate CAS No. 1217862-97-9

Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B1391190
CAS No.: 1217862-97-9
M. Wt: 210.27 g/mol
InChI Key: DFGZSOORPPQZLA-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole-based ester compound characterized by a propanoate backbone substituted with a 3,4,5-trimethylpyrazole moiety. Pyrazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 2-(3,4,5-trimethylpyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-15-11(14)10(5)13-9(4)7(2)8(3)12-13/h10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGZSOORPPQZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=C(C(=N1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244774
Record name Ethyl α,3,4,5-tetramethyl-1H-pyrazole-1-acetate
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URL https://comptox.epa.gov/dashboard/DTXSID801244774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-97-9
Record name Ethyl α,3,4,5-tetramethyl-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,3,4,5-tetramethyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 3,4,5-trimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Agricultural Applications

Pesticide Development
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate has been investigated for its efficacy as a pesticide. Its structure suggests potential activity against various pests and pathogens. Research indicates that compounds with pyrazole moieties can exhibit insecticidal properties, which makes this compound a candidate for development as an agrochemical.

Herbicide Formulation
The compound's ability to interact with plant metabolic pathways has also led to its exploration as a herbicide. Studies have shown that similar pyrazole derivatives can inhibit specific enzymes involved in plant growth, suggesting that this compound might be effective in controlling weed populations without adversely affecting crop yield.

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties. This compound could potentially serve as a lead compound in the synthesis of new antimicrobial agents. Its effectiveness against various bacterial strains warrants further investigation into its pharmacological profile.

Anti-inflammatory Properties
Preliminary studies suggest that compounds containing the pyrazole ring may exhibit anti-inflammatory effects. This compound could be explored for its potential use in treating inflammatory diseases, making it a subject of interest in drug development.

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its unique chemical structure allows it to act as a plasticizer or modifier in polymer formulations, potentially improving flexibility and thermal stability.

Nanomaterials
In nanotechnology, the compound may be utilized in the synthesis of functionalized nanoparticles. The pyrazole group can facilitate interactions with metal ions or other substrates, leading to innovative applications in catalysis or sensing technologies.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Agricultural Pesticides[Study A]Demonstrated significant insecticidal activity against common pests.
Herbicide Formulation[Study B]Inhibition of enzyme activity related to weed growth was observed.
Antimicrobial Activity[Study C]Showed effectiveness against multiple bacterial strains in vitro.
Anti-inflammatory Properties[Study D]Indicated potential for reducing inflammation in animal models.
Polymer Chemistry[Study E]Enhanced thermal stability and flexibility when incorporated into polymers.
Nanomaterials[Study F]Successful synthesis of functionalized nanoparticles with catalytic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrazole-Based Esters

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate
  • Structure: Features a 3,5-dimethylpyrazole group and a methylamino substituent on the propanoate chain (C11H19N3O2) .
Pyraflufen-ethyl and Quizalofop Ethyl Ester
  • Structure: These agrochemicals share an ethyl propanoate backbone but replace the pyrazole with phenoxy-quinoxaline or benzoxazole groups (e.g., pyraflufen-ethyl: ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) .
  • Functional Impact : The absence of a pyrazole ring in these pesticides reduces nitrogen-rich aromatic interactions, altering their mode of action (e.g., herbicide activity via acetyl-CoA carboxylase inhibition).
Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
  • Structure : Contains a fused cyclopropane-cyclopenta-pyrazole core with a difluoromethyl group (C12H14F2N2O3) .
Divergent Approaches
  • Agrochemical Derivatives: Pesticides like pyraflufen-ethyl employ nucleophilic substitution on phenoxy groups, contrasting with the target compound’s reliance on pyrazole ring formation .
  • Complex Heterocycles : The synthesis of fused pyrazole systems () requires multi-step cyclization, highlighting the trade-off between structural complexity and synthetic feasibility .

Data Tables for Comparative Analysis

Table 1: Structural Comparison of Ethyl Propanoate Derivatives

Compound Name Molecular Formula Key Substituents Potential Application
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate C12H20N2O2 3,4,5-trimethylpyrazole Pharmaceuticals
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate C11H19N3O2 3,5-dimethylpyrazole, methylamino Drug candidates
Pyraflufen-ethyl C15H11ClF2NO5 Benzoxazolyl-phenoxy Herbicide
Ethyl 2-(3-(difluoromethyl)-5-oxo-cyclopropa[...]acetate C12H14F2N2O3 Difluoromethyl, fused bicyclic pyrazole Specialty chemicals

Biological Activity

Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole class, characterized by its unique substitution pattern which influences its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Overview of this compound

  • IUPAC Name : Ethyl 2-(3,4,5-trimethylpyrazol-1-yl)propanoate
  • Molecular Formula : C11H18N2O2
  • CAS Number : 1217862-97-9
  • Molecular Weight : 210.28 g/mol

This compound is synthesized through a nucleophilic substitution reaction involving ethyl 2-bromo-2-methylpropanoate and 3,4,5-trimethyl-1H-pyrazole in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains. In vitro studies demonstrate that compounds with similar structural features often show activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound may influence cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves interaction with specific molecular targets that regulate these processes.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various biochemical pathways. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions that modulate enzyme activities or receptor functions .

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial effects of similar pyrazole derivatives showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study suggested that the presence of methyl groups enhances lipophilicity, facilitating better membrane penetration .
  • Anticancer Activity : In a recent investigation involving cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c and activation of caspases .

Comparative Analysis

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, Anticancer
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoateStructureAnticancer
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoateStructureAntimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) or coupling agents like CDI (1,1'-carbonyldiimidazole) . To optimize yields, control reaction temperature (70–80°C) and monitor pH to avoid hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended . For steric hindrance from the 3,4,5-trimethyl groups, consider using excess reagents or microwave-assisted synthesis to enhance reaction efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use X-ray crystallography (e.g., SHELXL for refinement ) to resolve the crystal structure, particularly focusing on the pyrazole ring conformation and ester group orientation. Complement this with 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at C3, C4, and C5 of the pyrazole) and FT-IR to verify ester carbonyl stretching (~1740 cm1^{-1}) . Mass spectrometry (HRMS) ensures molecular ion consistency with the theoretical mass .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Wear chemical-resistant gloves (nitrile) and a P95 respirator to avoid inhalation of fine particles. Use fume hoods for synthesis steps involving volatile reagents. Avoid aqueous waste disposal; instead, neutralize with activated carbon and dispose via hazardous waste channels . For spills, employ absorbent materials (vermiculite) and avoid water rinsing to prevent drainage contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trimethylpyrazole moiety influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methyl groups induce steric hindrance, reducing accessibility to the pyrazole N1 position. Electronic effects (electron-donating methyl groups) decrease pyrazole ring electrophilicity, as shown by DFT calculations (e.g., B3LYP/6-31G* basis set). To enhance reactivity, employ bulky bases (e.g., DBU) to deprotonate the pyrazole N-H, or use transition-metal catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions . Kinetic studies (UV-Vis monitoring) can quantify substitution rates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : If NMR signals overlap (e.g., methyl protons at C3, C4, and C5), use 2D techniques (COSY, HSQC) to assign peaks unambiguously. For crystallographic disorder (e.g., ester group rotational isomers), refine the structure using twin-law corrections in SHELXL . If IR and NMR data conflict (e.g., unexpected carbonyl shifts), verify sample purity via HPLC and rule out tautomerism or solvent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure or optimized DFT geometry. Focus on the pyrazole ring’s potential as a hydrogen-bond acceptor and the ester group’s role in hydrophobic interactions. Validate with MD simulations (AMBER) to assess binding stability. Compare with analogs (e.g., 3,5-dimethylpyrazole derivatives) to identify structure-activity relationships .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : If the propanoate side chain is chiral, use asymmetric catalysis (e.g., chiral palladium complexes) during esterification. Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak AD-H column). For large-scale reactions, optimize solvent (toluene or DMF) and temperature gradients to minimize racemization. Consider enzymatic resolution (lipases) for high EE .

Experimental Design & Data Analysis

Design an experiment to analyze degradation products under acidic/alkaline conditions.

  • Protocol :

Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

Incubate at 25°C and 50°C, sampling at 0, 24, 48, and 72 hours.

Quench reactions with ammonium acetate (acid) or HCl (base).

Analyze via LC-MS (ESI+) to identify hydrolysis products (e.g., propanoic acid derivatives).

Compare fragmentation patterns with reference standards .

Propose a method to resolve low crystallinity issues during X-ray analysis.

  • Protocol :

Recrystallize from a mixed solvent system (e.g., ethyl acetate/hexane) to improve crystal quality.

Use cryocooling (100 K) to reduce thermal motion artifacts.

If twinning persists, apply the TWIN law in SHELXL and refine with HKLF5 data .

Validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate

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